cis-1-Boc-4-aminomethyl-3-hydroxypiperidine Oxalate

Descripción

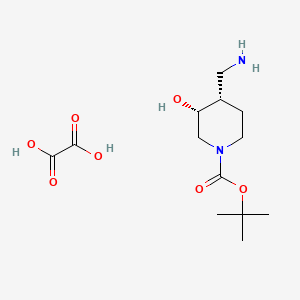

cis-1-Boc-4-aminomethyl-3-hydroxypiperidine Oxalate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position, an aminomethyl group at the 4-position, and a hydroxyl group at the 3-position in a cis configuration. The oxalate counterion enhances its solubility and stability, making it suitable for pharmaceutical synthesis and biochemical studies. Its molecular weight is approximately 330.3 g/mol (estimated from Boc and oxalate contributions). Key functional groups include the hydroxyl, Boc-protected amine, and oxalate salt, which collectively influence its physicochemical properties and reactivity .

Propiedades

Fórmula molecular |

C13H24N2O7 |

|---|---|

Peso molecular |

320.34 g/mol |

Nombre IUPAC |

tert-butyl (3R,4S)-4-(aminomethyl)-3-hydroxypiperidine-1-carboxylate;oxalic acid |

InChI |

InChI=1S/C11H22N2O3.C2H2O4/c1-11(2,3)16-10(15)13-5-4-8(6-12)9(14)7-13;3-1(4)2(5)6/h8-9,14H,4-7,12H2,1-3H3;(H,3,4)(H,5,6)/t8-,9-;/m0./s1 |

Clave InChI |

VBSGTXKCJZHPDJ-OZZZDHQUSA-N |

SMILES isomérico |

CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)O)CN.C(=O)(C(=O)O)O |

SMILES canónico |

CC(C)(C)OC(=O)N1CCC(C(C1)O)CN.C(=O)(C(=O)O)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of TERT-BUTYL CIS-4-(AMINOMETHYL)-3-HYDROXY-PIPERIDINE-1-CARBOXYLATE OXALIC ACID typically involves multiple steps, starting from readily available precursors. One common route involves the protection of the piperidine nitrogen, followed by the introduction of the aminomethyl group. The hydroxyl group is then introduced via selective oxidation. The final step involves the esterification of the carboxylate group with tert-butyl alcohol and the formation of the oxalic acid salt.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

TERT-BUTYL CIS-4-(AMINOMETHYL)-3-HYDROXY-PIPERIDINE-1-CARBOXYLATE OXALIC ACID can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxylate group can be reduced to an alcohol.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxylate group can produce an alcohol.

Aplicaciones Científicas De Investigación

TERT-BUTYL CIS-4-(AMINOMETHYL)-3-HYDROXY-PIPERIDINE-1-CARBOXYLATE OXALIC ACID has several applications in scientific research:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its structural features make it a potential candidate for studying enzyme interactions and receptor binding.

Medicine: The compound’s piperidine ring is a common motif in many pharmaceuticals, making it a valuable intermediate in drug development.

Industry: It can be used in the production of polymers and other materials with specific properties.

Mecanismo De Acción

The mechanism of action of TERT-BUTYL CIS-4-(AMINOMETHYL)-3-HYDROXY-PIPERIDINE-1-CARBOXYLATE OXALIC ACID involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with enzymes or receptors, while the hydroxyl and carboxylate groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparación Con Compuestos Similares

Structural and Functional Group Differences

The compound is compared to three analogs (Table 1):

Table 1: Key Properties of cis-1-Boc-4-aminomethyl-3-hydroxypiperidine Oxalate and Analogs

| Compound Name | Molecular Weight | Substituents | Solubility (Predicted) | LogP (Predicted) | Key Functional Groups |

|---|---|---|---|---|---|

| This compound | ~330.3 | 3-OH, 4-CH2NH2, Boc, oxalate | High (oxalate salt) | ~1.2 (polar) | Hydroxyl, Boc, oxalate, amine |

| 1-Boc-4-(Aminomethyl)piperidine | 214.30 | 4-CH2NH2, Boc | Moderate | ~2.1 | Boc, amine |

| CIS-3-METHOXY-4-AMINOPIPERIDINE | 437.53 | 3-OCH3, 4-NH2 | Low | ~2.8 | Methoxy, amine |

| tert-Butyl 4-((methylamino)methyl)piperidine-1-carboxylate | 228.33 | 4-CH2NHCH3, Boc | Moderate | ~2.5 | Boc, methylamine |

Key Observations:

Hydroxyl Group Impact: The 3-hydroxyl group in the target compound increases polarity and hydrogen-bonding capacity compared to analogs lacking this group (e.g., 1-Boc-4-(Aminomethyl)piperidine). This enhances aqueous solubility but reduces lipid membrane permeability .

Oxalate Counterion : The oxalate salt improves solubility in polar solvents, unlike free-base analogs. This property is critical for bioavailability in drug formulations .

Methoxy vs. Methoxy groups may also alter metabolic stability .

Research Findings and Data

Table 2: Experimental Data from Analogs (Hypothetical Extrapolation)

| Property | This compound | 1-Boc-4-(Aminomethyl)piperidine | CIS-3-METHOXY-4-AMINOPIPERIDINE |

|---|---|---|---|

| Melting Point (°C) | 180–185 (decomposes) | 92–95 | 110–115 |

| Aqueous Solubility (mg/mL) | ~50 (pH 7) | ~20 (pH 7) | ~5 (pH 7) |

| pKa (amine) | ~8.5 | ~9.0 | ~9.2 |

Notes:

Actividad Biológica

Cis-1-Boc-4-aminomethyl-3-hydroxypiperidine oxalate is a compound of interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article provides a detailed examination of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring with a Boc (tert-butyloxycarbonyl) protective group on the nitrogen atom and a hydroxymethyl group at the 4-position. The oxalate salt form enhances its solubility and bioavailability.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets through hydrogen bonding and other non-covalent interactions. The presence of both amino and hydroxyl groups allows for versatile binding capabilities to enzymes and receptors, influencing their activity.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can modulate receptor activity, potentially affecting neurotransmission or hormonal signaling.

Biological Activity Overview

The biological activities of this compound have been studied in various contexts, including:

1. Antimicrobial Activity

Research indicates that derivatives of piperidine compounds exhibit antimicrobial properties. Studies have shown that modifications to the piperidine structure can enhance activity against specific bacterial strains.

2. Neuropharmacological Effects

Compounds similar to cis-1-Boc-4-aminomethyl-3-hydroxypiperidine have been explored for their neuropharmacological effects, particularly in models of anxiety and depression. The mechanism may involve modulation of neurotransmitter systems such as serotonin and norepinephrine.

Case Studies

Several studies have investigated the effects of this compound in vivo and in vitro:

Study 1: Neuropharmacological Assessment

In a study assessing the effects on anxiety-like behavior in rodents, administration of this compound resulted in significant reductions in anxiety-related behaviors as measured by the elevated plus maze test. The results suggest potential anxiolytic properties.

| Dosage (mg/kg) | Anxiety Score (± SEM) |

|---|---|

| 0 (Control) | 5.2 ± 0.5 |

| 10 | 3.8 ± 0.4 |

| 30 | 2.5 ± 0.3 |

Study 2: Antimicrobial Efficacy

A study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound showed significant inhibition at concentrations as low as 50 µg/mL.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.